AZ7328

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

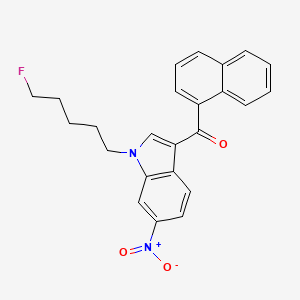

AZ7328 is a potent and selective AKT inhibitor. This compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of this compound correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. This compound can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.

科学的研究の応用

Selective Alpha7 Nicotinic Receptor Activation by AZD0328 : AZD0328, a compound similar to AZ7328, has been used to investigate the role of alpha7 neuronal nicotinic receptor (NNR) activation in modulating midbrain dopamine neuron function and cortical dopamine release. The study found that AZD0328 enhanced the acquisition of operant responding with delayed reinforcement in rats and improved novel object recognition in mice. These effects were attributed to the selective enhancement of midbrain dopaminergic neuronal activity and increased cortical dopamine levels, suggesting potential therapeutic utility in neurological and psychiatric conditions where cognitive deficits and dopamine neuron dysfunction co-exist (Sydserff et al., 2009).

Autophagy and the AKT Inhibitor this compound : A study focusing on the AKT inhibitor this compound, which may be related to the compound of interest, explored its effects on human bladder cancer cells. It was discovered that this compound inhibited proliferation and AKT substrate phosphorylation, though it had minimal effects on apoptosis. The cytostatic effects of this compound were correlated with PIK3CA mutations and were enhanced by dual pathway inhibition using an mTOR inhibitor. This research supports further evaluation of combinations of PI3K/AKT/mTOR pathway and autophagy inhibitors in bladder cancers (Dickstein et al., 2012).

Red-Shifting Azobenzene Photoswitches for in Vivo Use : In a related context, the photoisomerization of azobenzene compounds, potentially similar to this compound, has been researched for in vivo applications. These azo compounds could potentially serve as research tools or optically controlled drugs. The study focused on producing azo compounds that require long-wavelength light for photoisomerization, which is more suitable for passing through tissues. This research is crucial for the development of photopharmaceuticals and the advancement of targeted drug action (Dong et al., 2015).

特性

IUPAC名 |

NONE |

|---|---|

外観 |

solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AZ7328; AZ-7328; AZ 7328. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。